molecular formula C10H17N3O3 B2373872 tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate CAS No. 1909308-89-9

tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate

Cat. No.: B2373872
CAS No.: 1909308-89-9
M. Wt: 227.264
InChI Key: CZWQHEZABNAWDJ-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate: is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a hydrazinecarbonyl moiety, and a but-3-yn-1-yl linkage, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamates.

Scientific Research Applications

tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • tert-butyl N-[1-(hydrazinecarbonyl)cyclobutyl]carbamate
  • tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate

Comparison: tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate is unique due to the presence of the but-3-yn-1-yl linkage, which imparts distinct chemical properties compared to its analogs. The cyclobutyl and ethyl derivatives may have different reactivity and biological activity due to variations in their molecular structure.

Properties

IUPAC Name

tert-butyl N-(1-hydrazinyl-1-oxopent-4-yn-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-5-6-7(8(14)13-11)12-9(15)16-10(2,3)4/h1,7H,6,11H2,2-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWQHEZABNAWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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